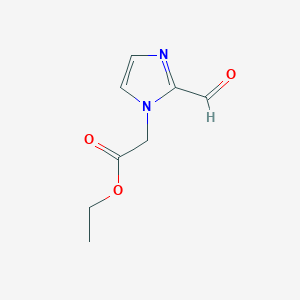

ethyl (2-formyl-1H-imidazol-1-yl)acetate

Description

Ethyl (2-formyl-1H-imidazol-1-yl)acetate is a substituted imidazole derivative characterized by a formyl group (-CHO) at the 2-position of the imidazole ring and an ethyl ester (-COOEt) linked via a methylene bridge.

The formyl group confers unique reactivity, making the compound a versatile intermediate for further functionalization, such as condensation reactions or nucleophilic additions. Its molecular formula is C₈H₁₀N₂O₃, with a molecular weight of 182.18 g/mol. Applications span pharmaceuticals, agrochemicals, and materials science, leveraging the imidazole ring’s bioactivity and coordination properties .

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

ethyl 2-(2-formylimidazol-1-yl)acetate |

InChI |

InChI=1S/C8H10N2O3/c1-2-13-8(12)5-10-4-3-9-7(10)6-11/h3-4,6H,2,5H2,1H3 |

InChI Key |

WZDJXMZEEXDEDV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C=CN=C1C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity :

- The formyl group at the 2-position (target compound) enhances electrophilicity compared to methyl or nitro substituents, enabling Schiff base formation or cross-coupling reactions .

- Nitro groups (e.g., in Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate) improve thermal stability but reduce solubility due to increased molecular weight and polarity .

Crystallographic and Intermolecular Interactions :

- Benzimidazole derivatives (e.g., Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate) exhibit planar structures with π-π stacking (centroid distance: 3.713 Å) and C–H···N hydrogen bonds, enhancing crystalline packing efficiency .

- The target compound’s formyl group may disrupt planarity, reducing crystal stability compared to methyl-substituted analogues.

Biological and Industrial Applications :

- Fluorinated derivatives (e.g., Ethyl 2-(5-fluoro-1H-benzo[d]imidazol-2-yl)acetate) are prioritized in agrochemicals due to fluorine’s metabolic resistance and lipophilicity .

- Carboxylic acid derivatives (e.g., 2-(1H-imidazol-1-yl)acetic acid) lack ester groups, making them more water-soluble but less suitable for lipid membrane penetration .

Similarity Analysis (Based on )

| Compound Name | Similarity Score | Key Differences |

|---|---|---|

| 2-(1H-Imidazol-1-yl)acetic acid | 0.85 | Carboxylic acid replaces ester; higher polarity |

| Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate | 0.81 | Ethyl substituent instead of formyl |

| Ethyl 1-methyl-1H-imidazole-2-carboxylate | 0.76 | Methyl at 1-position; ester at 2-position |

The target compound’s similarity score of 0.85 with 2-(1H-imidazol-1-yl)acetic acid underscores the critical role of the ester group in modulating lipophilicity and bioavailability. Lower scores for ethyl- or methyl-substituted analogues reflect reduced electrophilicity and functional versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.